molecular formula C14H15Cl2FN4O B2698231 2,6-Dichloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-YL)methyl]-5-fluoropyridine-3-carboxamide CAS No. 1385338-38-4

2,6-Dichloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-YL)methyl]-5-fluoropyridine-3-carboxamide

Cat. No. B2698231
CAS RN: 1385338-38-4
M. Wt: 345.2
InChI Key: AEUWCXWWXMTFQF-UHFFFAOYSA-N
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Description

The compound “2,6-Dichloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-YL)methyl]-5-fluoropyridine-3-carboxamide” is a complex organic molecule that contains a pyrazole ring and a pyridine ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyridines are a class of organic compounds with a six-membered aromatic ring containing five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the various substituents. These include two chlorine atoms, a fluorine atom, and an amide group attached to the pyridine ring, and an ethyl group and two methyl groups attached to the pyrazole ring.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the reactivity of the functional groups present in the molecule. For instance, the chlorine atoms might be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the nature of the functional groups present in the molecule. For instance, the presence of the polar amide group might enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research on the synthesis of carboxamide derivatives and their cytotoxic activity against cancer cell lines highlights the potential of such compounds in cancer therapy. Deady et al. (2005) explored the synthesis and cytotoxic activity of carboxamide derivatives, demonstrating potent cytotoxicity against murine leukemia and lung carcinoma. This suggests that chemical compounds with similar structures could have significant applications in developing anticancer agents (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Antimicrobial and Antitumor Activities

El‐Borai et al. (2013) synthesized pyrazolopyridine derivatives and evaluated their antioxidant, antitumor, and antimicrobial activities. These studies demonstrate the potential of structurally related compounds in treating various diseases, including cancer and bacterial infections (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Anti-5-Lipoxygenase Agents

Rahmouni et al. (2016) focused on synthesizing novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase agents, indicating the compound's potential in developing treatments for conditions mediated by 5-lipoxygenase, such as asthma or allergies (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Antitubercular and Antibacterial Activities

Bodige et al. (2020) synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives and screened them for antitubercular and antibacterial activities. This research suggests potential applications in combating tuberculosis and bacterial infections (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Chandra, & Seelam, 2020).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given that many pyrazole and pyridine derivatives have shown various types of biological activity . Further studies could also focus on optimizing its synthesis process.

properties

IUPAC Name

2,6-dichloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2FN4O/c1-4-21-8(3)10(7(2)20-21)6-18-14(22)9-5-11(17)13(16)19-12(9)15/h5H,4,6H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUWCXWWXMTFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC(=O)C2=CC(=C(N=C2Cl)Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-YL)methyl]-5-fluoropyridine-3-carboxamide

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